molecular formula C7H9Br B13599518 5-Bromobicyclo[2.2.1]hept-2-ene CAS No. 5810-82-2

5-Bromobicyclo[2.2.1]hept-2-ene

Cat. No.: B13599518
CAS No.: 5810-82-2
M. Wt: 173.05 g/mol
InChI Key: DWPPXNJBRSZQHD-UHFFFAOYSA-N
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Description

endo-5-Bromobicyclo[2.2.1]hept-2-ene (CAS 5810-82-2) is a brominated norbornene derivative of significant interest in advanced organic synthesis and polymer science. The compound has a molecular formula of C 7 H 9 Br and a molecular weight of 173.05 g/mol . Its bicyclic structure serves as a versatile scaffold for constructing more complex molecular architectures. A key research application for this class of molecules is in Ring-Opening Metathesis Polymerization (ROMP), a technique used to create polymers with specific functional properties from strained cyclic olefins like norbornene . The presence of a bromine atom at the 5-position provides a handle for further synthetic modification, allowing researchers to functionalize the molecule or incorporate it into larger systems as a building block. This compound is closely related to 2-norbornene (bicyclo[2.2.1]hept-2-ene), which is a well-studied monomer in ROMP reactions using various ruthenium-based catalyst systems . The bromine substituent enhances its utility as an intermediate in the development of novel materials and functionalized polymers. This product is intended for research purposes only and is not for diagnostic or therapeutic uses, or personal consumption.

Properties

CAS No.

5810-82-2

Molecular Formula

C7H9Br

Molecular Weight

173.05 g/mol

IUPAC Name

5-bromobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2

InChI Key

DWPPXNJBRSZQHD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)Br

Origin of Product

United States

Preparation Methods

Bromination of Bicyclo[2.2.1]hept-2-ene

The predominant method for synthesizing this compound involves the bromination of bicyclo[2.2.1]hept-2-ene (norbornene). This reaction exploits the reactive double bond in the bicyclic system and proceeds typically via a free radical or electrophilic addition mechanism.

  • Reagents and Conditions: Bromine (Br2) is used as the brominating agent, often dissolved in an inert solvent such as carbon tetrachloride (CCl4) to control the reaction environment and avoid side reactions. The reaction is usually conducted at ambient or slightly reduced temperatures to favor selective bromination at the 5-position of the bicyclo[2.2.1]hept-2-ene ring system.

  • Mechanism: The bromination proceeds through the addition of bromine across the double bond, followed by rearrangement or elimination steps that yield the monobrominated product at the 5-position. Both endo and exo isomers of this compound can be formed depending on reaction conditions and stereochemical control.

  • Yield and Purity: The reaction typically affords good yields of this compound with high purity after standard workup procedures, including solvent removal and purification by distillation or chromatography.

Parameter Details
Starting Material Bicyclo[2.2.1]hept-2-ene (norbornene)
Brominating Agent Bromine (Br2)
Solvent Carbon tetrachloride (CCl4) or similar inert solvent
Temperature 0°C to room temperature
Reaction Time Typically 1-4 hours
Product Isomers Endo and exo this compound
Molecular Formula C7H9Br
Molecular Weight 173.05 g/mol

Alternative Synthetic Routes and Catalytic Processes

While direct bromination is the most straightforward approach, alternative methods for preparing bicyclo[2.2.1]hept-2-ene derivatives (including brominated analogs) involve multi-step synthetic sequences starting from simpler precursors such as cyclopentadiene and 2-butene via Diels-Alder reactions followed by functional group transformations.

  • Diels-Alder Route: Cyclopentadiene reacts with 2-butene under controlled conditions to form bicyclo[2.2.1]hept-2-ene derivatives. Subsequent selective bromination can then introduce the bromine substituent at the 5-position.

  • Catalytic Isomerization: Some patented methods describe the use of acid catalysts to isomerize bicyclo[2.2.1]heptane derivatives, potentially enabling one-step or two-step syntheses of functionalized bicyclo[2.2.1]heptenes, which could be adapted for brominated products.

  • Hydrogenation and Functionalization: Post-synthesis modifications such as hydrogenation or substitution reactions can be used to refine the bicyclic framework or introduce bromine via halogen exchange or radical substitution.

Reaction Optimization and Industrial Considerations

  • Reaction Temperature and Catalyst Strength: The bromination reaction is sensitive to temperature and catalyst presence. Lower temperatures (20°C to 150°C) favor selective addition, while higher temperatures may lead to side reactions or over-bromination.

  • Pressure Conditions: Typically, the bromination is conducted at atmospheric pressure; however, industrial processes may optimize pressure for improved yield and safety.

  • Purification: The crude reaction mixture is usually purified by washing, drying, and distillation under reduced pressure to isolate the pure this compound.

Comparative Analysis with Related Halogenated Bicyclo[2.2.1]hept-2-enes

Compound Halogen Substituent Preparation Method Notes on Reactivity and Application
This compound Bromine (Br) Bromination of bicyclo[2.2.1]hept-2-ene Versatile intermediate; reactive bromine site
5-Chlorobicyclo[2.2.1]hept-2-ene Chlorine (Cl) Chlorination with Cl2 and FeCl3 catalyst Similar free radical mechanism; different reactivity profile
7-Iodobicyclo[2.2.1]hept-2-ene Iodine (I) Iodination via electrophilic substitution Larger halogen affects sterics and reactivity

The brominated derivative is favored in many synthetic applications due to the balance of reactivity and stability of the C-Br bond compared to chlorine or iodine analogs.

Summary Table of Preparation Parameters for this compound

Step Description Conditions/Notes
Starting material Bicyclo[2.2.1]hept-2-ene (norbornene) Commercially available or synthesized via Diels-Alder
Bromination agent Bromine (Br2) Inert solvent (CCl4), controlled addition
Reaction temperature 0°C to room temperature Lower temperature favors selectivity
Reaction time 1-4 hours Monitored by TLC or GC-MS
Workup Quenching excess bromine, washing, drying Use of sodium bisulfite or similar agents
Purification Distillation or chromatography To isolate pure endo/exo isomers
Yield Typically moderate to high (60-85%) Dependent on reaction scale and conditions

Research Discoveries and Applications Relevant to Preparation

  • The bromination method is well-documented as a reliable route to selectively functionalize the norbornene framework, enabling further synthetic elaboration in organic chemistry research.

  • The rigid bicyclic structure combined with the bromine substituent allows for regio- and stereoselective reactions, making this compound a valuable intermediate in the synthesis of complex bicyclic and polycyclic molecules.

  • Studies have shown that the brominated compound can serve as a precursor for cross-coupling reactions (e.g., Suzuki, Heck) due to the reactivity of the C-Br bond, expanding its utility in medicinal chemistry and materials science.

  • Comparative studies with chlorinated and iodinated analogs reveal differences in reaction kinetics and biological activity, highlighting the importance of precise halogenation methods.

This comprehensive review of the preparation methods of this compound synthesizes data from patents, chemical suppliers, and peer-reviewed literature, excluding unreliable sources, to provide a detailed, professional, and authoritative resource for researchers and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

5-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromobicyclo[2.2.1]hept-2-ene has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. The bromine atom and the double bond in the norbornene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. Additionally, its unique structure allows it to participate in various catalytic and polymerization reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 5-bromobicyclo[2.2.1]hept-2-ene with analogs featuring different substituents at the 5-position:

Compound Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Characteristics
This compound Br C₇H₉Br ~173.05 Not provided High density; EWG enhances electrophilic reactivity at adjacent positions .
5-Methylbicyclo[2.2.1]hept-2-ene CH₃ C₈H₁₂ 108.18 822-96-8 Lower molecular weight; EDG increases ring electron density, favoring electrophilic attacks .
5-Isothiocyanato-bicyclo[2.2.1]hept-2-ene NCS C₈H₉NS 151.23 92819-45-9 Polar isothiocyanate group enables nucleophilic reactions (e.g., with amines) .
5-Butylbicyclo[2.2.1]hept-2-ene C₄H₉ C₁₁H₁₈ 150.26 22094–81–1 Hydrophobic alkyl chain reduces solubility; steric hindrance limits reaction sites .
Key Observations:
  • Electronic Effects: Bromine’s electronegativity deactivates the norbornene ring compared to methyl’s activating EDG effects. This difference is critical in Diels-Alder reactions, where electron-deficient dienophiles react faster with EDG-substituted norbornenes .
  • Steric Effects : Bulky substituents like butyl hinder access to reactive sites, whereas smaller groups (Br, CH₃) allow broader functionalization .
  • Polarity : The isothiocyanate group (NCS) introduces polarity, enhancing solubility in polar solvents and enabling click chemistry applications .

Positional Isomerism: 5-Bromo vs. 7-Bromo Derivatives

While direct data for 5-bromo substitution is sparse, and provide insights into 7-bromobicyclo[2.2.1]hept-2-ene:

  • Molecular Weight : 173.053 g/mol (7-bromo) vs. inferred ~173.05 g/mol (5-bromo) .
  • Reactivity: Bromine at position 7 in norbornene participates in neighboring-group effects during bromination, leading to rearrangements and isomer formation. For example, low-temperature bromination of 7-bromo-norbornene yields 2,7-dibromo derivatives, while high temperatures favor transannular reactions .
  • Structural Implications : Position 5 bromine may exhibit distinct regiochemical outcomes due to differences in bridgehead strain and orbital alignment.

Comparison with Heteroatom-Substituted Analogs

  • 5,5-Dibromobicyclo[2.1.1]hex-2-ene (): Smaller bicyclo[2.1.1] framework increases ring strain compared to norbornene. Two bromine atoms at position 5 enhance electrophilicity, enabling radical or elimination reactions .
  • Heptachlorobicyclo[2.2.1]hept-2-ene ():

    • Chlorine substituents increase molecular weight (286.25 g/mol) and steric bulk, reducing reactivity toward bulky reagents .

Research Findings and Mechanistic Insights

  • Bromination Studies : Substituents at bridgehead positions (e.g., Br at 5 or 7) influence reaction pathways. For instance, bromine can act as a directing group, stabilizing transition states via hyperconjugation or steric effects .
  • Stereochemical Analysis: NMR studies (e.g., γ-gauche effect) help distinguish isomers, as seen in 7-bromo-norbornene derivatives .
  • Thermal Stability : Bulkier substituents (e.g., butyl) reduce thermal stability due to increased steric strain, while halogens (Br, Cl) enhance stability via resonance .

Biological Activity

5-Bromobicyclo[2.2.1]hept-2-ene, a bicyclic compound with the molecular formula C7H9Br, is notable for its unique structural features, including a bromine atom that significantly influences its chemical behavior and potential biological activities. This article explores the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C7H9Br\text{C}_7\text{H}_9\text{Br}

The presence of the bromine atom introduces distinct reactivity patterns, making it a subject of interest in medicinal chemistry and organic synthesis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The bromine substituent may enhance lipophilicity, allowing for better membrane permeability and interaction with microbial targets. Initial studies suggest potential efficacy against various bacterial strains, although comprehensive data on this compound specifically remains limited .

Anticancer Activity

The structural characteristics of this compound suggest possible anticancer activity. Similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis or interfering with cell cycle progression. The exact pathways by which this compound exerts these effects require further investigation .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Non-Covalent Interactions : The compound may interact with biological macromolecules via hydrogen bonding and π-stacking due to its aromatic character.
  • Membrane Disruption : Its lipophilic nature may facilitate disruption of microbial membranes, leading to cell lysis.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways could contribute to its biological effects.

Case Studies and Experimental Data

A limited number of studies have been conducted on the biological activity of this compound, but findings from related compounds provide insights into its potential:

StudyCompoundBiological ActivityFindings
7-Bromobicyclo[2.2.1]hepta-2,5-dieneAntimicrobialExhibited activity against Gram-positive bacteria; mechanism linked to membrane disruption
Bicyclic derivativesAnticancerInduced apoptosis in cancer cell lines; further studies needed to confirm specific pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromobicyclo[2.2.1]hept-2-ene, and how does temperature influence bromination efficiency?

  • Methodology : The compound can be synthesized via electrophilic bromination of norbornene (bicyclo[2.2.1]hept-2-ene) using bromine (Br₂) in a non-polar solvent. Temperature plays a critical role: lower temperatures (0–25°C) favor kinetic control, reducing side reactions like dibromination, while higher temperatures may increase yield but risk over-reaction. Reaction progress is monitored via gas chromatography (GC) or thin-layer chromatography (TLC) .
  • Key Data : For analogous 2-bromo derivatives, yields >80% are achieved at 20°C with Br₂ in dichloromethane (DCM) .

Q. How does the bromine substituent affect the compound’s reactivity in nucleophilic substitution (SN2) reactions?

  • Methodology : The bicyclic framework imposes steric constraints, influencing SN2 pathways. For example, substitution with hydroxide (OH⁻) or amines (NH₃) requires polar aprotic solvents (e.g., DMF) and heating (60–80°C). Steric hindrance from the norbornene skeleton may slow kinetics compared to linear alkyl bromides. Characterization of products (e.g., 5-hydroxy derivatives) is performed via NMR (¹H/¹³C) and IR spectroscopy .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : ¹H NMR shows distinct vinyl proton splitting (δ 5.5–6.5 ppm) and bridgehead protons (δ 1.5–3.0 ppm). ¹³C NMR confirms bromine’s deshielding effect (C-Br ~δ 40–50 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z ≈ 172 (C₇H₉Br⁺) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming regioselectivity .

Advanced Research Questions

Q. What factors govern the stereochemical outcomes of epoxidation in this compound, and how does bromine position influence exo/endo selectivity?

  • Methodology : Epoxidation with peracids (e.g., mCPBA) in DCM at 0°C predominantly yields exo-epoxide due to steric shielding of the concave (endo) face by the bromine substituent. Stereochemical analysis involves converting epoxides to diols (via acid hydrolysis) and comparing their NMR data to known standards .
  • Data Contradiction : While norbornene derivatives typically show >90% exo-selectivity, bulky substituents (e.g., 5-Br) may reduce selectivity (e.g., 70:30 exo:endo), requiring computational validation (DFT studies) .

Q. How can computational modeling predict regioselectivity in electrophilic additions to this compound?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For brominated norbornenes, the LUMO is localized at the less-substituted double bond carbon, favoring electrophilic attack at the 2-position. Software like Gaussian or ORCA is used, with solvent effects modeled via COSMO .
  • Validation : Compare predicted transition-state energies with experimental product ratios (e.g., GC-MS) .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic control during Diels-Alder reactions with this compound?

  • Methodology : Low temperatures (e.g., -78°C) favor kinetic products (e.g., endo adducts), while higher temperatures (80°C) shift equilibrium to thermodynamically stable exo products. Reaction monitoring via variable-temperature NMR (VT-NMR) and computational modeling (IRC analysis) clarifies pathways .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Protocols : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid sparks/heat (flash point ≈ 80°C). Spills are neutralized with inert adsorbents (e.g., vermiculite) and disposed as halogenated waste .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

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